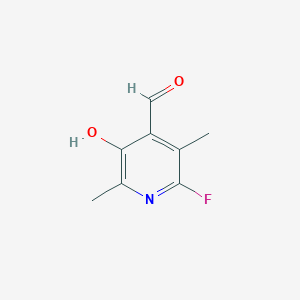

6-Fluoro-5'-deoxypyridoxal

Description

Structure

3D Structure

Properties

CAS No. |

106212-90-2 |

|---|---|

Molecular Formula |

C8H8FNO2 |

Molecular Weight |

169.15 g/mol |

IUPAC Name |

2-fluoro-5-hydroxy-3,6-dimethylpyridine-4-carbaldehyde |

InChI |

InChI=1S/C8H8FNO2/c1-4-6(3-11)7(12)5(2)10-8(4)9/h3,12H,1-2H3 |

InChI Key |

IJOLHWCTIVPNSA-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=C(N=C1F)C)O)C=O |

Canonical SMILES |

CC1=C(C(=C(N=C1F)C)O)C=O |

Other CAS No. |

106212-90-2 |

Synonyms |

6-FDPL 6-fluoro-5'-deoxypyridoxal |

Origin of Product |

United States |

The Strategic Use of Pyridoxal Analogs As Biochemical Probes

Pyridoxal-5'-phosphate (PLP) is a vital coenzyme in a vast array of enzymatic reactions essential for life, including transamination, decarboxylation, and racemization of amino acids. researchgate.netdrugbank.com The versatility of PLP has made it and its analogs a focal point for biochemists seeking to understand enzyme mechanisms at a molecular level. By systematically modifying the structure of pyridoxal (B1214274) or PLP, researchers can create probes that perturb or report on specific aspects of the enzyme's catalytic cycle. nih.govtum.de These analogs can act as inhibitors, alternative substrates, or spectroscopic reporters, providing a window into the dynamic environment of the enzyme's active site. nih.govnih.gov The knowledge gained from using these probes is fundamental to understanding not only basic biological processes but also the molecular basis of diseases and the development of targeted therapeutics. ontosight.aigla.ac.uk

Key Structural Modifications of 6 Fluoro 5 Deoxypyridoxal

6-Fluoro-5'-deoxypyridoxal is a synthetic derivative of pyridoxal (B1214274), a form of vitamin B6, characterized by two critical alterations to its molecular structure. ontosight.ainih.gov

Fluorine at the C6 Position

The introduction of a fluorine atom at the 6-position of the pyridine (B92270) ring is a strategic modification. ontosight.ai Fluorine is highly electronegative and its presence significantly alters the electronic properties of the pyridoxal ring system. nih.govacs.org This substitution can influence the pKa of the pyridine nitrogen, affecting the ionization state of the coenzyme within the enzyme's active site. nih.gov Furthermore, the fluorine atom serves as a sensitive reporter group for 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov This spectroscopic handle allows for the direct observation of the coenzyme's local environment and changes therein upon substrate binding or during catalysis. nih.govnih.gov

Deoxygenation at the C5' Position

The second key modification is the removal of the hydroxyl group at the 5' position, which in the native coenzyme, pyridoxal-5'-phosphate, is phosphorylated. ontosight.ainih.gov This deoxygenation means that this compound lacks the phosphate (B84403) group that is crucial for tight binding in many PLP-dependent enzymes and often plays a direct role in catalysis. nih.gov This "omission" allows researchers to specifically investigate the function of the 5'-phosphate group in the enzymatic reaction. nih.gov

The Impact of Structural Changes on Molecular Behavior

The deliberate structural alterations in 6-Fluoro-5'-deoxypyridoxal have profound consequences for its reactivity and how it interacts with its biological targets.

The presence of the electron-withdrawing fluorine atom at the C6 position significantly reduces the basicity of the pyridine (B92270) nitrogen. nih.gov This alteration can impact the formation and stability of the Schiff base intermediate, a key step in the catalytic cycle of many PLP-dependent enzymes. nih.gov While this modification can sometimes lead to a reduction in catalytic efficiency, the enzyme may still bind the analog and exhibit partial activity, providing a valuable model for studying the catalytic mechanism under altered electronic conditions. nih.govnih.gov

The absence of the 5'-phosphate group dramatically alters the binding affinity of the analog for many enzymes. In glycogen (B147801) phosphorylase, for instance, the 5'-phosphate group of PLP is essential for catalysis. nih.gov By using 5'-deoxypyridoxal analogs, researchers can reconstitute an apoenzyme and then study the effects of adding inorganic phosphate (B84403) or its analogs to the system, thereby dissecting the specific role of the phosphate moiety in the catalytic mechanism. nih.govacs.org

The combination of these two modifications in this compound creates a unique probe. It allows for the investigation of enzymes where the 5'-phosphate group's role is under scrutiny, while simultaneously providing a ¹⁹F NMR signal to monitor the electronic and conformational changes within the active site. nih.gov

Illuminating Enzyme Mechanisms: Key Research Applications

Established Methods for the Synthesis of 5'-Deoxypyridoxal

The synthesis of 5'-deoxypyridoxal (DPL) serves as a foundational reference for the preparation of its fluorinated counterpart. An improved and efficient synthesis of DPL has been reported, providing a crucial precursor for various biochemical studies. acs.org One established method involves the chemical modification of pyridoxine (B80251) hydrochloride. researchgate.net This transformation underscores the accessibility of the 5'-deoxy form of pyridoxal (B1214274), which is essential for comparative analysis with its fluorinated analogs. The structural difference, specifically the absence of the 5'-phosphate group, significantly modifies the molecule's biochemical interactions and thermodynamic characteristics.

Specific Chemical Synthesis of this compound

A significant advancement in the field was the synthesis and characterization of the novel vitamin B6 analog, this compound (6-FDPL). nih.gov This compound, which features a fluorine atom at the 6-position and lacks the hydroxyl group at the 5'-position of the pyridoxal structure, has been prepared for use in mechanistic studies of pyridoxal 5'-phosphate-dependent enzymes. nih.govrsc.org The synthesis of 6-FDPL allows for the investigation of the role of the 5'-phosphate group in enzyme catalysis through comparative studies with its parent compounds, 6-fluoropyridoxal and 5'-deoxypyridoxal. nih.gov

The characterization of 6-FDPL, along with other fluorinated analogs like 6-fluoropyridoxal (6-FPAL), 6-fluoropyridoxal phosphate (B84403) (6-FPLP), and 6-fluoropyridoxine, has been confirmed using techniques such as heteronuclear 1H-19F nuclear Overhauser effects. nih.gov

Derivatization Approaches for Related Fluorinated Pyridoxal Compounds

The synthesis of various fluorinated pyridoxal analogs has been a subject of considerable interest, leading to the development of several derivatization strategies. These approaches have enabled the production of key compounds such as 6-fluoropyridoxal, 6-fluoropyridoxal phosphate, and 6-fluoropyridoxine, each with unique applications in biochemical research.

Synthesis of 6-Fluoropyridoxal

The synthesis of 6-fluoropyridoxal (6-FPAL) is a critical step in accessing other fluorinated vitamin B6 derivatives. A common strategy involves the selective oxidation of 6-fluoropyridoxine. nih.gov This transformation is a key step in a multi-step synthesis that starts from a more readily available precursor.

Synthesis of 6-Fluoropyridoxal Phosphate

6-Fluoropyridoxal phosphate (6-FPLP) has been successfully synthesized and utilized in studies of enzyme mechanisms. nih.govacs.org The synthesis of this phosphorylated analog is crucial for investigating the role of the phosphate group in the context of a fluorinated pyridoxal ring. The chemical and spectroscopic properties of 6-FPLP have been extensively studied, highlighting its utility as a probe in enzymatic systems. nih.gov

Synthesis of 6-Fluoropyridoxine

A more direct and higher-yielding method has also been developed, which proceeds through a 6-iodopyridoxine intermediate. In this approach, pyridoxine is first iodinated at the 6-position, and the resulting 6-iodopyridoxine serves as a precursor for fluorination. nih.gov This improved methodology provides a more efficient route to 6-fluoropyridoxine, which can then be converted to 6-fluoropyridoxal and other derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone for the detailed structural and conformational analysis of 6-FDPL. Through various NMR experiments, researchers can probe the connectivity of atoms, the spatial arrangement of the molecule, and the electronic environment of specific nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides fundamental information about the hydrogen atoms within the 6-FDPL molecule. The chemical shifts (δ) of the protons are indicative of their local electronic environment, while the coupling constants (J) reveal the connectivity between neighboring protons.

A representative ¹H NMR spectrum of 6-FDPL would display distinct signals for the various protons in the molecule. For instance, the aldehydic proton typically appears as a singlet in the downfield region of the spectrum. The aromatic proton on the pyridine (B92270) ring also gives rise to a characteristic signal. The methyl group and the protons on the hydroxymethyl group at the 5' position exhibit their own unique resonances.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic H | ~10.1 | s | - |

| Aromatic H (C6-H) | ~8.1 | d | ~7.9 |

| Methylene H (C5'-H₂) | ~5.0 | d | - |

| Methyl H (C2-CH₃) | ~2.5 | s | - |

| Hydroxyl H (C3-OH) | Variable | br s | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Fluorine-19 (¹⁹F) NMR is a particularly powerful tool for studying fluorinated compounds like 6-FDPL due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. azom.com The chemical shift of the fluorine atom is highly sensitive to its local electronic and steric environment, making it an excellent probe for conformational changes and interactions with other molecules. azom.comnih.gov

In studies involving 6-FDPL reconstituted into enzymes, such as glycogen phosphorylase, ¹⁹F NMR can provide valuable information about the binding of the cofactor and the microenvironment of the active site. osti.govacs.org Changes in the ¹⁹F chemical shift upon binding or in the presence of substrates or inhibitors can indicate alterations in the conformation of the pyridoxal ring or its proximity to other functional groups within the enzyme. nih.gov For instance, the substitution of the electronegative fluorine at the 6-position can influence the hydrogen-bonding interactions involving the pyridine nitrogen. nih.gov The wide chemical shift range of ¹⁹F NMR allows for the clear resolution of signals, even in complex biological systems. azom.com

Table 2: Illustrative ¹⁹F NMR Chemical Shift Data for Fluorinated Pyridoxal Analogs

| Compound | Environment | Approximate ¹⁹F Chemical Shift (δ, ppm) |

|---|---|---|

| 6-Fluoropyridoxol | Aqueous solution (pH dependent) | ~ -100 to -110 |

| 6-Fluoropyridoxal 5'-phosphate in enzyme | Bound to aspartate aminotransferase | Varies with enzyme state |

Note: Chemical shifts are relative to a standard (e.g., CCl₃F) and are highly dependent on the specific molecular context.

Heteronuclear ¹H-¹⁹F Nuclear Overhauser Effect (NOE) spectroscopy, often referred to as HOESY, is a powerful technique for determining the spatial proximity between proton and fluorine nuclei. bris.ac.uk This method relies on the through-space transfer of nuclear spin polarization, and the intensity of the NOE signal is inversely proportional to the sixth power of the distance between the interacting nuclei.

In the context of 6-FDPL, ¹H-¹⁹F HOESY experiments can be used to establish the conformation of the molecule in solution by identifying which protons are in close spatial proximity to the fluorine atom at the 6-position. This information is critical for building accurate three-dimensional models of the compound and for understanding how its conformation might change upon binding to a biological target. bris.ac.uk The development of advanced NMR techniques, such as those that correct for the cross-relaxation of protons, has improved the accuracy of measuring ¹H-¹⁹F internuclear distances. bris.ac.ukjeol.com

While this compound itself lacks a phosphorus atom, the study of its phosphorylated analog, 6-fluoropyridoxal 5'-phosphate (6-FPLP), using Phosphorus-31 (³¹P) NMR provides crucial comparative insights. nih.govacs.org ³¹P NMR is highly sensitive to the chemical environment around the phosphate group, including its ionization state and interactions with surrounding moieties.

In studies of enzymes reconstituted with 6-FPLP, ³¹P NMR can reveal details about the interactions between the phosphate group and the protein. nih.gov For example, changes in the ³¹P chemical shift can indicate the formation of salt bridges or hydrogen bonds with amino acid residues in the enzyme's active site. Comparing the ³¹P NMR spectra of 6-FPLP-reconstituted enzymes with those containing the natural cofactor, pyridoxal 5'-phosphate, helps to elucidate the role of the 6-fluoro substituent in modulating the properties and function of the phosphate group. nih.govacs.org

Mass Spectrometry (MS) for Molecular Confirmation and Derivatization Analysis

Mass spectrometry (MS) is an indispensable analytical technique for confirming the molecular weight of this compound and for analyzing its derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, thus confirming its identity.

MS is also instrumental in the analysis of derivatized forms of 6-FDPL. researchgate.net For instance, in metabolic studies or in the analysis of reaction products, 6-FDPL might be chemically modified to enhance its detectability or to facilitate its separation from other components. researchgate.netnih.gov Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to separate the derivatized compound and obtain its mass spectrum, providing both qualitative and quantitative information. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Ion Type | Calculated m/z |

|---|---|---|

| Electrospray (ESI+) | [M+H]⁺ | 184.0719 |

| Electrospray (ESI-) | [M-H]⁻ | 182.0563 |

Note: The calculated m/z values are based on the monoisotopic masses of the most abundant isotopes.

High-Resolution Chromatographic Techniques for Purity Assessment and Isolation

High-resolution chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the purification and purity assessment of this compound. ijmrhs.comejgm.co.uk HPLC offers excellent resolving power, allowing for the separation of 6-FDPL from starting materials, byproducts, and other impurities that may be present after its synthesis. turkjps.orgnih.gov

A typical HPLC method for the analysis of 6-FDPL would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. ijmrhs.comejgm.co.uk The elution of the compound is monitored using a UV detector, as the pyridoxal ring system possesses a strong chromophore. researchgate.net The purity of a sample of 6-FDPL can be determined by integrating the peak area of the main component and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound under specific chromatographic conditions serves as a key identifier. turkjps.org For quantitative analysis, a calibration curve is typically constructed using standards of known concentration. ejgm.co.uk

Investigation of Enzyme Inhibition Kinetics and Thermodynamics

The study of enzyme inhibitors is crucial for understanding enzyme mechanisms and for the development of therapeutic agents. This compound, a synthetic analog of pyridoxal, has been investigated for its potential as an enzyme modulator. The nature of its interaction with enzymes can be elucidated through kinetic and thermodynamic analyses.

Competitive Inhibition Mechanisms

Competitive inhibition occurs when an inhibitor molecule, which often resembles the substrate, binds to the active site of an enzyme, thereby preventing the substrate from binding. This type of inhibition is reversible and can be overcome by increasing the substrate concentration. For a competitive inhibitor, the Michaelis constant (Km) appears to increase, while the maximum velocity (Vmax) remains unchanged.

While this compound is an analog of the coenzyme pyridoxal-5'-phosphate (PLP) and not a substrate analog for most enzymes, its interaction with the coenzyme binding site can be considered a form of competitive inhibition with respect to the natural coenzyme. In PLP-dependent enzymes, the binding of this compound to the apoenzyme (the enzyme without its coenzyme) prevents the binding of the natural coenzyme, PLP. This competition for the active site can lead to the formation of a modified holoenzyme with altered or diminished catalytic activity. The extent of this inhibition is dependent on the relative concentrations of the analog and the natural coenzyme, as well as their respective binding affinities for the apoenzyme.

Irreversible Enzyme Binding Characterization

Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, leading to a permanent loss of activity that cannot be restored by increasing the substrate concentration. These inhibitors are often characterized by a time-dependent inactivation of the enzyme.

Current research on this compound has primarily focused on its role as a reversible coenzyme analog rather than a classic irreversible inhibitor. Studies have not demonstrated the formation of a permanent covalent bond between this compound and the enzymes it interacts with, which would be characteristic of irreversible inhibition. The "inhibition" observed is more accurately described as the formation of a stable, but not necessarily covalent, enzyme-analog complex that is less catalytically active than the native holoenzyme.

Interactions with Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes

Pyridoxal-5'-phosphate (PLP) is a versatile coenzyme involved in a wide array of metabolic reactions, particularly those involving amino acids. core.ac.uk Enzymes that utilize PLP are a major class of enzymes, and understanding their mechanisms is of fundamental importance. core.ac.uk this compound, as a PLP analog, serves as a valuable tool to probe the structure and function of these enzymes.

Glycogen Phosphorylase as a Canonical Model System

Glycogen phosphorylase is a key enzyme in carbohydrate metabolism, catalyzing the rate-limiting step in glycogenolysis. It is a well-established model for studying PLP-dependent enzymes, even though the role of PLP in this enzyme is not catalytic in the traditional sense but is crucial for maintaining the enzyme's structural integrity and for its activation.

The apoenzyme of glycogen phosphorylase (apophosphorylase), which lacks the PLP coenzyme, is inactive. Activity can be restored by reconstituting the apoenzyme with PLP or its analogs. Studies involving the reconstitution of apophosphorylase with this compound (6-FDPL) have provided significant insights into the role of the coenzyme's functional groups.

Research has shown that apophosphorylase reconstituted with 6-FDPL exhibits about 1% of the activity of the native enzyme in the presence of phosphite. raineslab.com The kinetic pattern, apparent pH optimum, and the temperature dependency of the activity of the 6-FDPL-reconstituted enzyme are virtually identical to those of the enzyme reconstituted with its parent compound, 6-fluoropyridoxal (6-FPAL). raineslab.com However, a notable difference is that the Km of phosphite for the 6-FDPL-reconstituted enzyme is nine times higher than that for the 6-FPAL-reconstituted enzyme, and the Vmax value is lower. raineslab.com

Kinetic Parameters for Reconstituted Glycogen Phosphorylase

| Coenzyme Analog | Relative Activity (%) | Km for Phosphite (Relative to 6-FPAL-enzyme) | Vmax |

| This compound (6-FDPL) | 1 | 9-fold higher | Lower |

| 6-Fluoropyridoxal (6-FPAL) | - | 1 | - |

| 5'-Deoxypyridoxal (DPL) | Active in presence of phosphite | Investigated | Investigated |

Data compiled from Chang, Y. C., & Graves, D. J. (1987). Biochemistry, 26(2), 360–367. raineslab.com

Analysis of the activation parameters for the glycogen degradation reaction catalyzed by phosphorylase containing different PLP analogs, including 6-FDPL, revealed that modifications to the coenzyme molecule primarily affect the activation entropy, not the activation enthalpy. sci-hub.se This indicates that changes in the coenzyme structure influence the protein's conformation and the organization of the active site, which in turn affects the probability of forming a productive enzyme-substrate complex.

Furthermore, 19F nuclear magnetic resonance (NMR) studies have been instrumental in probing the environment around the fluorine atom in the reconstituted enzyme. The binding of the substrate glucose 1-phosphate to the 6-FDPL-enzyme-adenosine 5'-phosphate (AMP) complex resulted in an upfield shift of the 19F signal by 0.6 ppm. raineslab.com This shift, although smaller than the 2.1 ppm change observed with the 6-FPAL-reconstituted enzyme, confirms that the binding of the substrate induces conformational changes in the active site that are sensed by the fluorine atom at the 6-position of the pyridoxal ring. raineslab.com

Comparative Kinetic Profiles (Kₘ, Vₘₐₓ) with Native Coenzyme and Other Analogs

Kinetic analysis of enzymes reconstituted with this compound (6-FDPL) reveals significant alterations in catalytic efficiency compared to the native coenzyme, PLP, and other analogs. These studies are often conducted by reconstituting the apoenzyme (the enzyme without its coenzyme) with the analog of interest.

In studies with glycogen phosphorylase, an enzyme that utilizes PLP, the reconstitution with 6-FDPL results in an enzyme with markedly reduced activity. nih.gov For instance, apophosphorylase reconstituted with 6-FDPL showed only 1% of the activity of the native enzyme in the presence of phosphite, which acts as a phosphate analog. nih.gov The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide a quantitative measure of these changes. When compared with an enzyme reconstituted with 6-fluoropyridoxal (6-FPAL), the 6-FDPL-reconstituted enzyme exhibited a significantly higher Kₘ for phosphite (a 9-fold increase) and a lower Vₘₐₓ value. nih.gov This suggests that the absence of the 5'-phosphate group (or a functional analog) dramatically impairs substrate binding and/or the catalytic rate. nih.gov

Similarly, enzyme containing 6-fluoropyridoxal 5'-phosphate (6-FPLP), a closer analog to the native coenzyme, retains a substantial portion of its catalytic function in cytosolic aspartate aminotransferase, exhibiting about 42% of the activity of the native enzyme. nih.gov This highlights the critical role of the 5'-phosphate group in catalysis, a role that the 5'-deoxy form cannot replicate.

Table 1: Comparative Kinetic Data for Reconstituted Glycogen Phosphorylase Interactive data table. Click headers to sort.

| Coenzyme Analog | Relative Activity (%) | Kₘ for Phosphite (mM) | Relative Vₘₐₓ |

|---|---|---|---|

| This compound (6-FDPL) | 1 | 9x higher than 6-FPAL enzyme | Lower than 6-FPAL enzyme |

| 6-Fluoropyridoxal (6-FPAL) | Data for comparison | Baseline | Baseline |

| 5'-Deoxypyridoxal (DPL) | Active with phosphite | Investigated | Investigated |

Data derived from studies on glycogen phosphorylase reconstituted with various analogs. nih.gov

Influence on Enzyme pH Optimum and Temperature Dependency

The introduction of a coenzyme analog can potentially alter the optimal environmental conditions for enzyme activity, such as pH and temperature. These changes often reflect modifications in the ionization states of crucial active site residues or alterations in the enzyme's structural stability. libretexts.orgsavemyexams.com

In general, enzyme activity is confined to a specific pH range, with an optimal pH at which activity is maximal. libretexts.orgscispace.com Deviations from this optimum can lead to changes in the ionization of amino acid R groups, altering the protein's shape and reducing its effectiveness. libretexts.org Similarly, while higher temperatures initially increase reaction rates, they can eventually cause the enzyme to denature and lose activity. libretexts.orgsavemyexams.com The observation that 6-FDPL does not alter these profiles in glycogen phosphorylase indicates that the fundamental structural integrity and the pKa values of key catalytic residues remain largely unaffected by the specific modification at the 5' position. nih.gov

Spectroscopic Monitoring of Coenzyme Site Dynamics and Conformational Transitions

The fluorine atom at the 6-position of this compound serves as a powerful spectroscopic probe, particularly for ¹⁹F Nuclear Magnetic Resonance (NMR) studies. nih.govnih.gov This allows for direct observation of the local environment around the coenzyme within the enzyme's active site.

In studies of glycogen phosphorylase, ¹⁹F NMR was used to monitor the binding of substrates to the 6-FDPL-reconstituted enzyme. The binding of glucose 1-phosphate to a complex of the 6-FDPL-enzyme and adenosine (B11128) 5'-phosphate (AMP) resulted in a 0.6 ppm upfield shift of the ¹⁹F signal. nih.gov This chemical shift change, although smaller than the 2.1 ppm shift observed with the 6-fluoropyridoxal phosphate (6-FPLP) enzyme, directly demonstrates that substrate binding induces a conformational or electronic change in the active site that is sensed by the fluorine probe. nih.gov

In the related system of cytosolic aspartate aminotransferase reconstituted with 6-FPLP, the fluorine nucleus proved to be a convenient probe sensitive to changes in the protonation state of both the pyridine ring nitrogen and the internal aldimine. nih.gov NMR measurements showed that the pKa of the Schiff base nitrogen was approximately 7.1 in the 6-FPLP enzyme, a shift from the pKa of about 6.4 in the native enzyme. nih.gov Furthermore, spectroscopic analysis revealed that the tautomeric equilibrium between the ketoenamine and enolimine forms of the bound coenzyme was significantly altered upon the binding of dicarboxylate inhibitors. nih.gov These studies exemplify how the 6-fluoro substituent provides a window into the dynamic chemical events occurring at the active site during catalysis.

Biochemical Investigations in Cytosolic Aspartate Aminotransferase

While direct studies of this compound with cytosolic aspartate aminotransferase are limited, extensive research on the closely related analog, 6-fluoropyridoxal 5'-phosphate (6-FPLP), provides significant insights. nih.govacs.org Aspartate aminotransferase is a classic PLP-dependent enzyme that catalyzes the interconversion of aspartate and α-ketoglutarate to oxaloacetate and glutamate (B1630785).

When the apo-form of cytosolic aspartate aminotransferase is reconstituted with 6-FPLP, the resulting enzyme is catalytically active, retaining about 42% of the activity of the native enzyme. nih.gov This demonstrates that the fluoro-substituted coenzyme can function effectively in the transamination reaction. Despite the fluorine substituent reducing the basicity of the pyridine ring nitrogen by over 10,000-fold, the modified coenzyme binds in the correct dipolar ionic form, similar to the natural coenzyme. nih.gov

The reconstituted enzyme binds substrates and dicarboxylate inhibitors in a manner comparable to the native enzyme. nih.gov Spectroscopic and NMR studies on this system have been particularly revealing. They show that the fluorine probe is sensitive to pH-dependent protonation changes and to the tautomeric shifts of the internal aldimine upon substrate or inhibitor binding. nih.gov These investigations confirm that the fundamental catalytic machinery, including the "proton shuttle" mechanism, remains intact, although the electronic perturbation from the fluorine atom slightly modifies the pKa values and catalytic efficiency. nih.gov

Modulation of Enzymes Involved in Neurotransmitter Metabolism

Pyridoxal 5'-phosphate is an essential coenzyme for the synthesis of major neurotransmitters, including dopamine, serotonin, and GABA. researchgate.netresearchgate.net Enzymes such as aromatic L-amino acid decarboxylase (AADC) and kynurenine (B1673888) aminotransferase (KAT) are PLP-dependent and are critical targets in neurological research. core.ac.uknih.gov

Studies on the metabolism of fluoro-analogs of DOPA have shown that these compounds can be processed by enzymes in the brain. For example, 6-fluoro-L-DOPA is a substrate for AADC, undergoing decarboxylation to produce 6-fluoro-dopamine. nih.gov This indicates that fluoro-substituted PLP precursors can interact with key enzymes in neurotransmitter pathways. The ability of such analogs to be recognized and turned over by these enzymes opens avenues for their use as probes or modulators of neurotransmitter metabolism.

Kynurenine aminotransferase (KAT), particularly KAT-II, is responsible for the production of kynurenic acid (KYNA), a glutamate receptor antagonist. core.ac.uk Elevated levels of KYNA are implicated in neuropsychiatric conditions like schizophrenia. As a PLP-dependent enzyme, KAT-II is a target for inhibitors designed to normalize KYNA levels. The exploration of PLP analogs is a key strategy in developing such inhibitors, highlighting the therapeutic potential of modulating these enzymatic pathways. core.ac.uk

Interactions with Key Enzymes in Vitamin B6 Metabolic Pathways

The biological activity of vitamin B6 analogs is contingent on their interaction with the enzymes of vitamin B6 metabolism, which convert them into their active coenzyme forms. The primary enzyme in this activation pathway is pyridoxal kinase.

Pyridoxal kinase is the enzyme responsible for phosphorylating pyridoxal, pyridoxine, and pyridoxamine (B1203002) at the 5' position, a critical step for forming the active coenzyme PLP. The ability of a pyridoxal analog to be a substrate for this kinase is crucial for its potential biological activity or inactivity.

Research into the substrate specificity of pyridoxal kinase has shown that modifications to the pyridoxal molecule can significantly affect phosphorylation. It has been suggested that bulky substituents at the 6-position of the pyridine ring can preclude the compound from being effectively phosphorylated by pyridoxal kinase. abertay.ac.uk The 6-fluoro group, while not exceptionally large, does alter the electronic properties of the ring. More importantly, this compound, by its very nature, lacks the 5'-hydroxyl group that is the site of phosphorylation. Therefore, it cannot act as a substrate for pyridoxal kinase to be converted into a coenzyme form. This inherent lack of phosphorylation is a key feature of its design as a mechanistic probe, ensuring that its effects are due to the analog itself rather than a phosphorylated metabolite.

Pyridoxamine-5'-Phosphate Oxidase Interactions

Pyridoxamine-5'-phosphate oxidase (PNPO) is a key flavin mononucleotide (FMN)-dependent enzyme in the vitamin B6 salvage pathway. sigmaaldrich.com Its primary role is to catalyze the final, rate-limiting step in the biosynthesis of PLP, the biologically active form of vitamin B6. medlineplus.gov PNPO facilitates the oxidation of either pyridoxine-5'-phosphate (PNP) or pyridoxamine-5'-phosphate (PMP) to form PLP. medlineplus.govebi.ac.uk Given its central role in maintaining cellular PLP levels, understanding its interaction with PLP analogs is of significant interest.

However, specific mechanistic studies detailing the interaction between this compound and Pyridoxamine-5'-Phosphate Oxidase are not extensively documented in the scientific literature. As 6-FDPL lacks the 5'-phosphate group, which is a key recognition element for the enzyme, it is not a substrate for oxidation by PNPO. Its potential role as an inhibitor of PNPO has not been reported, and further research is required to characterize any potential binding or modulatory effects.

Role in PLP Phosphatase Activity

PLP homeostasis is also regulated by pyridoxal phosphatase, an enzyme that catalyzes the dephosphorylation of PLP to pyridoxal, thereby controlling the intracellular concentration of the active coenzyme. wikipedia.orguniprot.org This enzyme can also act on other phosphorylated B6 vitamers, such as pyridoxine-5'-phosphate and pyridoxamine-5'-phosphate. wikipedia.orgresearchgate.net

The compound this compound, by definition, lacks the 5'-phosphate group. Consequently, it cannot serve as a substrate for pyridoxal phosphatase. Scientific literature has not established a role for 6-FDPL as a modulator or inhibitor of PLP phosphatase activity. Investigations would be needed to determine if 6-FDPL can bind to the active site of pyridoxal phosphatase and potentially inhibit the dephosphorylation of its natural substrate, PLP.

Inhibition of Sulfur Amino Acid Metabolic Enzymes

The metabolism of sulfur-containing amino acids is heavily dependent on PLP-dependent enzymes, which are critical for pathways such as transsulfuration.

Cystathionine (B15957) β-Synthase (CBS) is a PLP-dependent enzyme that plays a pivotal role in the transsulfuration pathway, catalyzing the condensation of serine and homocysteine to form cystathionine. nih.govrcsb.org This reaction is a critical step in the metabolism of homocysteine and the biosynthesis of cysteine. frontiersin.org The activity of CBS is fundamentally reliant on the presence of its PLP cofactor. While various inhibitors of CBS have been identified, nih.govnih.gov specific studies on the inhibitory action of this compound are not available. However, research on other vitamin B6 antagonists has demonstrated that PLP-dependent enzymes in this pathway are susceptible to inhibition, suggesting that CBS could be a potential target for PLP analogs. umanitoba.ca

Cystathionine γ-Lyase (CSE), also known as cystathionase, is another key PLP-dependent enzyme in the transsulfuration pathway. nih.govplos.org It catalyzes the cleavage of cystathionine to produce cysteine, α-ketobutyrate, and ammonia. nih.gov Similar to CBS, the catalytic function of CSE is entirely dependent on PLP. nih.govimrpress.com Although specific data on the direct inhibition of CSE by this compound is lacking, in vivo studies have shown that the administration of other vitamin B6 antagonists can lead to a significant inhibition of hepatic cystathionine γ-lyase activity. umanitoba.ca This indicates the general susceptibility of CSE to modulation by PLP analogs.

Role as a Functional Pyridoxal-5'-Phosphate (PLP) Analog

Analogs of PLP are invaluable tools for elucidating the precise contribution of different functional groups on the cofactor to the catalytic mechanism of the enzymes they serve.

Probing the Essentiality and Function of the 5'-Phosphate Group

The 5'-phosphate group of PLP is known to be critical for its function, contributing to both the binding of the cofactor to the apoenzyme and participating directly in catalysis. The analog this compound, which lacks this phosphate group, has been instrumental in dissecting these roles. nih.gov

A key example is the study of glycogen phosphorylase, a PLP-dependent enzyme where the cofactor's role is not fully understood. Researchers synthesized 6-FDPL and used it to reconstitute apophosphorylase (the enzyme without its cofactor). nih.gov The resulting 6-FDPL-reconstituted enzyme exhibited only 1% of the activity of the native enzyme, and this minimal activity was dependent on the presence of phosphite, an anion that can sterically and electronically mimic the phosphate group. nih.gov This finding provides strong evidence for the direct participation of the 5'-phosphate group in the catalytic mechanism of glycogen phosphorylase.

Kinetic analysis revealed that the Michaelis constant (Km) for phosphite was nine times higher for the 6-FDPL-reconstituted enzyme compared to an enzyme reconstituted with 6-fluoropyridoxal (which also lacks the 5'-methylenephosphate group but has a 5'-hydroxyl). nih.gov This suggests that the absence of the 5'-methylene group in 6-FDPL affects the binding of the phosphate-mimicking anion. Furthermore, the 6-FDPL-enzyme displayed a lower maximal velocity (Vmax), indicating a compromised catalytic efficiency even when the phosphate-mimicking anion is bound. nih.gov These studies using 6-FDPL underscore the dual role of the 5'-phosphate group in providing a crucial binding anchor and participating directly in the catalytic steps of enzymatic reactions.

Table 1: Kinetic Properties of Apophosphorylase Reconstituted with PLP Analogs

| Reconstituted Enzyme | Relative Activity (% of Native) | Key Kinetic Findings | Reference |

|---|---|---|---|

| This compound (6-FDPL) Phosphorylase | 1% (in presence of phosphite) | Km for phosphite was 9-fold higher than for 6-FPAL-enzyme. Showed a lower Vmax value. | nih.gov |

| 5'-Deoxypyridoxal (DPL) Phosphorylase | Active in the presence of phosphite | Demonstrates that the 5'-phosphate is not strictly essential for activity if a substitute anion is present. | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 6-FDPL |

| Pyridoxal-5'-Phosphate | PLP |

| Pyridoxamine-5'-Phosphate | PMP |

| Pyridoxine-5'-Phosphate | PNP |

| 6-Fluoropyridoxal | 6-FPAL |

| 5'-Deoxypyridoxal | DPL |

| Cystathionine β-Synthase | CBS |

| Cystathionine γ-Lyase | CSE |

Elucidating Coenzyme Binding Site Specificity and Protein-Coenzyme Interactions

The synthetic vitamin B6 analogue, this compound (6-FDPL), has been instrumental as a probe in dissecting the intricacies of coenzyme binding and the subtle interactions between the coenzyme and the protein scaffold within enzyme active sites. nih.gov Studies utilizing this compound have largely centered on glycogen phosphorylase, a key enzyme in carbohydrate metabolism that requires pyridoxal 5'-phosphate (PLP) as a cofactor. nih.govacs.org By replacing the natural coenzyme with 6-FDPL, researchers have been able to gain insights into the specific roles of different functional groups on the pyridoxal ring.

The substitution of a fluorine atom at the 6-position of the pyridoxal ring introduces a unique spectroscopic handle without significantly altering the steric profile of the molecule. nih.gov This allows for high-resolution studies of the coenzyme's local environment. The absence of the 5'-phosphate group in 6-FDPL, a feature it shares with 5'-deoxypyridoxal (DPL), allows for the investigation of the phosphate group's contribution to binding and catalysis. nih.gov

In studies with apophosphorylase, the enzyme reconstituted with 6-FDPL (6-FDPL-enzyme) exhibited about 1% of the activity of the native enzyme in the presence of phosphite. nih.gov This residual activity highlights the critical role of the 5'-phosphate group for full catalytic function. The kinetic behavior of the 6-FDPL-enzyme was found to be very similar to that of phosphorylase reconstituted with 6-fluoropyridoxal (6-FPAL), which contains a 5'-hydroxyl group. nih.gov However, a notable difference was observed in the Michaelis constant (Km) for phosphite, which was nine times higher for the 6-FDPL-enzyme. nih.gov This suggests that the 5'-phosphate group of the native coenzyme plays a significant role in the binding of the substrate phosphite.

Further elucidation of the binding environment comes from crystallographic studies of related analogues. In phosphorylase reconstituted with 6-fluoropyridoxal 5'-phosphate (6-FPLP), the fluorine atom is accommodated within the active site without causing significant structural changes. nih.gov This suggests that the introduction of the fluorine at the 6-position is a conservative modification that allows the analogue to serve as a reliable probe. The pyridoxal ring itself is typically buried in a nonpolar pocket, while the 5'-phosphate group is more exposed to the solvent and interacts with several residues. nih.gov The absence of this phosphate group in 6-FDPL would logically alter these interactions, a fact that is reflected in the altered kinetics observed. nih.gov

Table 1: Kinetic Parameters of Reconstituted Glycogen Phosphorylase

| Reconstituted Enzyme | Allosteric Effector | Km (phosphite) | Relative Vmax |

|---|---|---|---|

| 6-FDPL-enzyme | AMP | High | Low |

Investigation of Induced Conformational Changes in Enzyme Structures

The fluorine atom at the 6-position of this compound provides a sensitive probe for monitoring conformational changes in the enzyme structure, particularly through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique allows for the direct observation of the local electronic environment of the fluorine atom, which is highly sensitive to changes in protein conformation upon the binding of substrates or allosteric effectors. nih.gov

In studies of the 6-FDPL-reconstituted glycogen phosphorylase, the binding of the substrate analogue glucose 1-phosphate to a complex of the enzyme with adenosine 5'-phosphate (AMP) induced a significant upfield shift of the ¹⁹F NMR signal by 0.6 ppm. nih.gov This chemical shift change is indicative of a distinct alteration in the conformation of the active site upon substrate binding. The movement of charged or aromatic amino acid residues in the vicinity of the fluorinated coenzyme analogue can lead to such changes in the ¹⁹F resonance.

For comparison, when the same experiment was performed with phosphorylase reconstituted with 6-fluoropyridoxal (6-FPAL), the binding of glucose 1-phosphate to the enzyme-AMP complex resulted in a much larger upfield shift of 2.1 ppm. nih.gov The difference in the magnitude of the chemical shift change between the 6-FDPL and 6-FPAL reconstituted enzymes underscores the influence of the 5'-substituent on the conformational response of the enzyme to substrate binding. The absence of the 5'-phosphate in 6-FDPL appears to dampen the extent of the conformational change as reported by the ¹⁹F probe.

Table 2: ¹⁹F NMR Chemical Shift Changes in Reconstituted Glycogen Phosphorylase upon Ligand Binding

| Reconstituted Enzyme Complex | Ligand | ¹⁹F Chemical Shift Change (ppm) |

|---|---|---|

| 6-FDPL-enzyme-AMP | Glucose 1-phosphate | 0.6 (upfield) |

Academic and Theoretical Applications of 6 Fluoro 5 Deoxypyridoxal As a Biochemical Probe

Utilization in Mechanistic Enzymology to Decipher Pyridoxal-Dependent Catalysis

The introduction of a fluorine atom at the 6-position of the pyridoxal (B1214274) ring provides a powerful spectroscopic probe for nuclear magnetic resonance (NMR) studies. The ¹⁹F nucleus is highly sensitive to its local electronic environment, making 6-Fluoro-5'-deoxypyridoxal an effective tool for monitoring changes in the coenzyme's protonation state and its interactions within the enzyme's active site during catalysis.

Studies on cytosolic aspartate aminotransferase have demonstrated that the 6-fluoro substituent, despite significantly reducing the basicity of the ring nitrogen, does not prevent the modified coenzyme from binding to the apoenzyme and participating in the catalytic cycle. The enzyme reconstituted with the 6-fluorinated analog retains a substantial portion of its catalytic activity, approximately 42% of the native enzyme nih.gov. This retention of activity validates its use as a reliable probe for studying the catalytic mechanism. The ¹⁹F NMR signal provides a direct window into the tautomeric and protonation states of the internal aldimine formed between the coenzyme and an active site lysine (B10760008) residue, as well as the external aldimines formed with amino acid substrates.

The absence of the 5'-phosphate group in this compound allows researchers to dissect the specific roles of this crucial functional group in the catalytic process. By comparing the enzymatic activity and spectroscopic properties of enzymes reconstituted with 6-fluoropyridoxal (B1227776), 5'-deoxypyridoxal, and this compound, the contribution of the phosphate (B84403) group to substrate binding, orientation, and the stabilization of reaction intermediates can be elucidated.

| Compound | Enzyme Studied | Key Findings | Reference |

| 6-Fluoropyridoxal 5'-phosphate | Cytosolic Aspartate Aminotransferase | Retains significant catalytic activity; ¹⁹F NMR probe for protonation states. | nih.gov |

| 5'-Deoxypyridoxal | Glycogen (B147801) Phosphorylase | Demonstrates the essential role of the 5'-phosphate in anchoring the coenzyme and in catalytic function. | |

| This compound | Glycogen Phosphorylase | Allows for the study of the electronic environment of the pyridine (B92270) ring independent of the phosphate group's influence. |

Application in Allosteric Regulation Studies of Pyridoxal-Dependent Enzymes

While direct studies utilizing this compound to investigate allosteric regulation are not extensively documented in publicly available research, its properties suggest potential applications in this area. Allosteric regulation in PLP-dependent enzymes often involves conformational changes that are transmitted from a remote binding site to the active site, influencing the coenzyme's environment and catalytic efficiency.

The sensitivity of the ¹⁹F NMR signal of this compound to its microenvironment could be exploited to monitor these allosterically induced conformational changes. Binding of an allosteric effector to a distant site on the enzyme could perturb the local environment of the fluorinated coenzyme in the active site, leading to a measurable change in the ¹⁹F chemical shift. This would provide a powerful tool for screening for allosteric modulators and for studying the mechanism of allosteric signal transduction.

Furthermore, the absence of the 5'-phosphate group could be advantageous in dissecting the role of coenzyme phosphorylation in allosteric regulation. In some PLP-dependent enzymes, the phosphorylation state of the coenzyme is linked to the enzyme's quaternary structure and allosteric control. By using this compound, researchers can isolate and study the allosteric effects that are independent of the interactions mediated by the phosphate group.

Contribution to Understanding Reaction Pathways and Transition State Mimicry

The study of reaction intermediates and transition states is fundamental to understanding enzyme catalysis. This compound serves as a valuable analog for trapping and characterizing intermediates along the reaction pathway of PLP-dependent enzymes. The electronic modifications introduced by the fluorine atom can alter the pKa of the pyridine nitrogen, which in turn can affect the stability and lifetime of various Schiff base intermediates.

The use of ¹⁹F NMR with this compound allows for the direct observation of these intermediates under catalytic conditions. This spectroscopic handle provides detailed information about the electronic structure and geometry of the coenzyme-substrate complex at different stages of the reaction, helping to build a more complete picture of the reaction coordinate.

While not a direct mimic of a transition state, this compound can be considered a "reporter" on the electronic environment that stabilizes the transition state. The changes in the ¹⁹F chemical shift upon substrate binding and turnover reflect the electronic redistribution that occurs as the reaction progresses towards the transition state. This information is crucial for understanding how the enzyme active site is exquisitely tuned to lower the activation energy of the reaction.

| Feature of this compound | Application in Studying Reaction Pathways |

| 6-Fluoro Group | Acts as a sensitive ¹⁹F NMR probe to monitor electronic changes in the pyridine ring during catalysis. |

| 5'-Deoxy Group | Helps to elucidate the role of the 5'-phosphate group in stabilizing reaction intermediates and the transition state. |

| Combined Effect | Allows for the study of the intrinsic electronic properties of the pyridoxal ring within the active site, decoupled from the influence of the phosphate moiety. |

Development of Novel Biochemical Assays and Screening Methodologies

The unique spectroscopic properties of this compound make it an attractive candidate for the development of novel biochemical assays and high-throughput screening (HTS) methodologies for inhibitors of PLP-dependent enzymes. ¹⁹F NMR-based screening has become a powerful technique in drug discovery, and this fluorinated coenzyme analog could be readily incorporated into such assays.

A potential assay design would involve monitoring the ¹⁹F NMR signal of this compound bound to a target PLP-dependent enzyme. The binding of a potential inhibitor to the active site would likely perturb the local environment of the fluorinated coenzyme, resulting in a change in its chemical shift or line broadening. This change in the NMR signal would indicate a binding event, allowing for the rapid screening of large compound libraries.

Furthermore, the development of activity-based probes often relies on modifying the natural cofactor to include a reporter tag. The fluorine atom in this compound can serve as a minimal, non-perturbing reporter, making it a suitable starting point for the design of more complex probes for activity-based protein profiling of PLP-dependent enzymes. These probes could be used to identify and characterize new members of this enzyme family and to screen for novel inhibitors with therapeutic potential.

Emerging Research Directions and Prospects for 6 Fluoro 5 Deoxypyridoxal Analogs

Identification of New Enzymatic Targets and Biological Pathways

The utility of 6-fluoro-pyridoxal analogs as probes and inhibitors stems from the fluorine atom's ability to act as a sensitive reporter and to modulate the electronic properties of the pyridoxal (B1214274) ring. Research has identified several key enzymes that are targeted by these analogs, providing valuable insights into their biological functions and paving the way for new therapeutic strategies.

Glycogen (B147801) Phosphorylase: A primary enzymatic target for 6-fluoro-pyridoxal analogs is glycogen phosphorylase, a crucial enzyme in glucose homeostasis. Studies have utilized 6-fluoropyridoxal (B1227776) (6-FPAL) and 6-fluoropyridoxal phosphate (B84403) (6-FPLP) to reconstitute the apoenzyme. Kinetic analysis revealed that these reconstituted enzymes exhibit characteristics similar to those using the natural coenzyme, although with lower maximum reaction velocities (Vmax) nih.gov. The fluorine atom serves as a powerful 19F NMR probe, allowing researchers to monitor the coenzyme's local environment. This has confirmed that the coenzyme exists as a neutral enolimine Schiff base within the enzyme's active site and that structural changes occur near the coenzyme upon activation by substrates like AMP and inorganic phosphate nih.govnih.gov. The interaction between the pyridine (B92270) ring nitrogen and the protein, which is modulated by the fluorine substitution, is believed to be important for efficient catalysis nih.gov.

Aspartate Aminotransferase: Another significant target is cytosolic aspartate aminotransferase, a key enzyme in amino acid metabolism. When the apoenzyme is reconstituted with 6-fluoropyridoxal 5'-phosphate, it retains about 42% of the native enzyme's catalytic activity and binds substrates and inhibitors normally nih.gov. The 6-fluoro substituent dramatically decreases the basicity of the pyridine ring nitrogen, yet the analog still binds in the correct dipolar ionic form nih.gov. The 19F NMR signal is highly sensitive to protonation state changes of the ring nitrogen and the internal aldimine, providing a detailed view of the catalytic cycle, including the tautomeric equilibrium between the ketoenamine and enolimine forms of the Schiff base nih.gov.

These studies highlight how 6-fluoro-pyridoxal analogs can elucidate the mechanisms of pyridoxal 5'-phosphate (PLP)-dependent enzymes, which are involved in over 140 different catalytic activities, including transamination, decarboxylation, and racemization frontiersin.orgwikipedia.org. By understanding how these analogs interact with known targets, researchers can identify new enzymes within these pathways that may be susceptible to inhibition or modulation, opening new avenues for therapeutic intervention in metabolic disorders and other diseases.

Advancements in Stereoselective Synthesis of 6-Fluoro-5'-deoxypyridoxal Derivatives

The development of synthetic methodologies that control stereochemistry is crucial for creating potent and selective enzyme inhibitors. While specific literature on the stereoselective synthesis of this compound is limited, general advancements in the synthesis of fluorinated compounds and vitamin B6 analogs provide a framework for future work.

The synthesis of fluorinated vitamin B6 analogs often involves multi-step processes starting from precursors that allow for the introduction of fluorine at specific positions. For instance, the synthesis of 6-fluoropyridoxal phosphate has been successfully reported, providing a template for creating related derivatives nih.gov. The key challenges in synthesizing derivatives of this compound lie in the controlled introduction of the fluorine atom onto the pyridine ring and the subsequent modifications at the 5' position, all while maintaining or creating specific stereocenters.

Future advancements in this area will likely leverage modern synthetic techniques, such as:

Late-stage fluorination: Methods that allow for the introduction of fluorine at a late stage in the synthesis are highly desirable as they enable the rapid diversification of complex molecules.

Asymmetric catalysis: The use of chiral catalysts to control the stereochemistry of key bond-forming reactions will be essential for producing enantiomerically pure derivatives.

Biocatalysis: Employing enzymes to perform specific transformations could offer a highly efficient and stereoselective route to complex pyridoxal analogs.

These advanced synthetic strategies will be critical for producing a library of diverse this compound derivatives, enabling a thorough exploration of their structure-activity relationships (SAR).

Computational Chemistry and Molecular Dynamics Simulations of Enzyme-Ligand Complexes

Computational methods are indispensable tools for understanding the molecular interactions that govern the binding of ligands to enzymes. Molecular dynamics (MD) simulations and docking studies can provide atomic-level insights into the conformational changes and binding energetics of enzyme-ligand complexes.

For 6-fluoro-pyridoxal analogs, computational studies can complement experimental data from 19F NMR. The chemical shift of the fluorine atom is exquisitely sensitive to its microenvironment, providing a direct readout of its interactions within the enzyme's active site nih.govnih.gov. MD simulations can be used to:

Predict Binding Modes: Docking studies can predict the preferred orientation of this compound derivatives within an enzyme's active site.

Analyze Conformational Dynamics: MD simulations can reveal how the ligand and enzyme move and adapt to each other upon binding, identifying key interactions and conformational changes that are critical for catalysis or inhibition. For example, simulations can model the exchange rates between different enzyme states, such as those observed in glycogen phosphorylase when ligands bind nih.gov.

Calculate Binding Free Energies: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can estimate the binding affinity of different analogs, helping to prioritize which compounds to synthesize and test.

In the context of pyridoxal-dependent enzymes, computational models can help elucidate the complex mechanism of Schiff base formation and the subsequent catalytic steps mdpi.comresearchgate.net. By simulating the behavior of this compound in the active site, researchers can understand how the fluorine substitution alters key electronic and steric interactions, leading to observed changes in enzyme activity.

| Computational Technique | Application for this compound Analogs | Potential Insights |

| Molecular Docking | Predict the binding pose of analogs in enzyme active sites. | Identify key hydrogen bonds, hydrophobic interactions, and electrostatic contacts. |

| Molecular Dynamics (MD) | Simulate the dynamic behavior of the enzyme-ligand complex over time. | Reveal conformational changes, water network rearrangements, and ligand flexibility. |

| Quantum Mechanics (QM) | Calculate electronic properties of the fluorinated pyridoxal ring. | Understand the impact of fluorine on reactivity and pKa. |

| Free Energy Calculations | Estimate the binding affinity of different designed analogs. | Prioritize synthetic targets and rationalize structure-activity relationships. |

Rational Design of Next-Generation Pyridoxal Analogs with Enhanced Selectivity and Potency

The ultimate goal of studying this compound analogs is to leverage the acquired knowledge for the rational design of new molecules with improved therapeutic properties. The introduction of fluorine can significantly alter a molecule's potency and selectivity by modifying its physicochemical properties, such as metabolic stability and binding affinity nih.gov.

The rational design cycle for next-generation pyridoxal analogs involves several key steps:

Target Identification and Validation: Identifying a specific PLP-dependent enzyme that is a key driver in a disease pathway.

Structural Biology: Obtaining high-resolution crystal structures of the target enzyme, preferably in complex with a lead compound like a 6-fluoro-pyridoxal analog.

Structure-Based Design: Using computational modeling to design new analogs with modifications predicted to enhance binding affinity and selectivity. The fluorine atom's position can be optimized to form favorable interactions (e.g., with backbone amides or aromatic residues) or to displace unfavorable water molecules from the binding site.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their activity and selectivity against the target enzyme and related off-targets.

For example, based on the findings with glycogen phosphorylase and aspartate aminotransferase, medicinal chemists could design derivatives of this compound that exploit specific features of the active sites of these enzymes. By modifying other positions on the pyridoxal ring or the 5'-substituent, it may be possible to create analogs that are highly selective for one enzyme over others, thereby minimizing potential side effects. The insights gained from how fluorination impacts peptide folding and self-assembly could also inform the design of novel biomaterials rsc.org. This iterative process of design, synthesis, and testing is crucial for developing potent and selective next-generation pyridoxal analogs for therapeutic use.

Q & A

Basic: What methods are used to synthesize and characterize 6-Fluoro-5'-deoxypyridoxal (6-FDPL)?

Answer:

6-FDPL is synthesized via fluorination of pyridoxal derivatives. Key characterization techniques include heteronuclear ¹H-¹⁹F nuclear Overhauser effect (NOE) spectroscopy to confirm spatial proximity between fluorine and protons (e.g., 5'-protons), ensuring correct regiochemistry . Mass spectrometry and elemental analysis validate molecular weight (C₈H₈FNO₂, 169.153 g/mol) . UV-Vis spectroscopy monitors Schiff base formation with enzymes, critical for verifying cofactor functionality .

Basic: How does 6-FDPL compare to native pyridoxal 5'-phosphate (PLP) in enzyme reconstitution studies?

Answer:

Reconstitution of apoenzymes (e.g., glycogen phosphorylase) with 6-FDPL reveals reduced activity (1% of native PLP) but retains similar pH and temperature dependencies . Kinetic assays show a 9-fold higher Km for phosphite compared to 6-fluoropyridoxal (6-FPAL), indicating altered substrate binding due to the 5'-deoxy modification. Vmax differences suggest steric or electronic perturbations at the active site .

Advanced: How can spectroscopic methods resolve structural and mechanistic discrepancies in 6-FDPL-enzyme interactions?

Answer:

- ¹⁹F NMR : Detects shifts in fluorine signals upon substrate binding (e.g., 0.6 ppm upfield for 6-FDPL vs. 2.1 ppm for 6-FPAL in glycogen phosphorylase-glucose 1-phosphate complexes), revealing differences in cofactor environment .

- UV-Vis and ³¹P NMR : Monitor phosphate ionization states in phosphonate analogues of PLP, showing that 6-FDPL’s activity is pH-independent, ruling out acid/base catalysis in phosphorylase .

- Deconvolution of absorption spectra : Identifies hydrophobic environments around the pyridine ring in Schiff base adducts, mimicking enzymatic conditions .

Advanced: What experimental strategies address contradictions in kinetic parameters (e.g., Km, Vmax) between 6-FDPL and PLP-reconstituted enzymes?

Answer:

- pH profiling : Compare pH-activity curves to identify protonation-sensitive steps. For example, 6-FDPL-enzyme shows a pKa shift at 7.8 for dexamethasone dissociation, linked to pyridinium nitrogen deprotonation .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinities of 6-FDPL to receptors (e.g., glucocorticoid receptors) to explain altered nuclear translocation efficiency .

- Mutagenesis : Replace active-site residues (e.g., lysine forming Schiff bases) to isolate steric vs. electronic effects on Km .

Basic: How is 6-FDPL used to probe vitamin B₆-dependent enzyme mechanisms?

Answer:

6-FDPL serves as a non-phosphorylated PLP analogue to study cofactor roles in:

- Transamination : Stopped-flow kinetics measure Schiff base formation rates (koff ≈ pH-dependent values at pKa 8.35) in pyridoxamine-pyruvate transaminase .

- Glycogen phosphorylase : ¹⁹F NMR tracks conformational changes during substrate binding, clarifying PLP’s role in allosteric regulation .

Advanced: Why does 6-FDPL promote Claisen-type glycine addition instead of transamination in aqueous solutions?

Answer:

In water, 6-FDPL stabilizes a glycine enolate intermediate, favoring nucleophilic attack on its aldehyde group over transamination. This is confirmed by:

- Deuterium exchange studies : No α-proton exchange occurs, ruling out enamine formation .

- Stereochemical analysis : Diastereomeric adducts (via LC-MS) confirm Claisen selectivity, driven by hydrophobic exclusion of water from the active site .

Advanced: How does 6-FDPL modify hemoglobin oxygen affinity, and what experimental models validate this?

Answer:

6-FDPL reacts with α-chain N-termini to increase oxygen affinity, reducing sickle cell formation. Methods include:

- Oxygen equilibrium curves : Measure P50 shifts in erythrocyte suspensions .

- Electrophoresis and MS : Confirm covalent adduct formation between 6-FDPL and hemoglobin .

- Molecular docking : Predicts binding modes to guide rational design of anti-sickling agents .

Basic: What safety protocols apply when handling 6-FDPL in laboratory settings?

Answer:

- PPE : Gloves, goggles, and lab coats are mandatory due to potential irritancy (analogous to pyridoxal derivatives) .

- Waste disposal : Follow EPA guidelines for halogenated organics.

- Storage : Desiccate at 4°C to prevent Schiff base hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.